![molecular formula C17H14F2N2O2S B2638554 N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide CAS No. 868371-20-4](/img/structure/B2638554.png)
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
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Description
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, also known as EF1, is a small molecule that has been widely studied for its potential applications in scientific research. EF1 belongs to a class of compounds known as benzothiazole derivatives, which have been shown to exhibit a variety of biological activities.
Scientific Research Applications
- Application : The compound can serve as a building block for designing organic photovoltaic materials or fluorescent sensors due to its electron-accepting properties. Researchers have explored its optoelectronic and photophysical properties to enhance energy conversion efficiency and sensing capabilities .
- Application : Researchers have synthesized and characterized a library of 26 D–A compounds based on the BTZ group. These photocatalysts were tested in Minisci-type decarboxylative alkylation reactions under both batch and continuous flow conditions. The compound’s ability to facilitate organic transformations under visible light makes it promising for sustainable catalysis .
- Application : Some derivatives of this compound have exhibited favorable insecticidal activity. Notably, they showed efficacy against pests like the oriental armyworm and diamondback moth. Further research could explore their use as eco-friendly insecticides .
- Application : Although not directly related to the compound, the trifluoromethylpyridine motif shares some similarities with the BTZ group. Researchers have used similar heterocyclic structures in the design of agrochemicals and drugs. Investigating potential applications in this context could be worthwhile .
Photovoltaics and Fluorescent Sensors
Organophotocatalysis
Insecticidal Properties
Agrochemicals and Pharmaceuticals
properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-3-21-15-13(19)8-11(18)9-14(15)24-17(21)20-16(22)10-4-6-12(23-2)7-5-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIIIVIWENPQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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